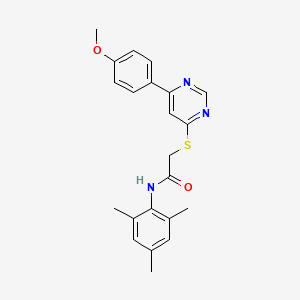

N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide

Description

N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide is a pyrimidine-derived thioacetamide compound characterized by a mesityl (2,4,6-trimethylphenyl) group attached to the acetamide nitrogen and a 4-methoxyphenyl-substituted pyrimidine linked via a thioether bond. This structure combines aromatic bulkiness (mesityl) with electron-donating (methoxy) and heterocyclic (pyrimidine) motifs, which are often associated with bioactivity in medicinal chemistry.

Properties

IUPAC Name |

2-[6-(4-methoxyphenyl)pyrimidin-4-yl]sulfanyl-N-(2,4,6-trimethylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O2S/c1-14-9-15(2)22(16(3)10-14)25-20(26)12-28-21-11-19(23-13-24-21)17-5-7-18(27-4)8-6-17/h5-11,13H,12H2,1-4H3,(H,25,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQLKWCHLYKVIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)CSC2=NC=NC(=C2)C3=CC=C(C=C3)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

393.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common approach includes the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic conditions.

Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction, where a suitable methoxyphenyl halide reacts with the pyrimidine core.

Attachment of the Mesityl Group: The mesityl group is attached through a Friedel-Crafts alkylation reaction, using mesitylene and a suitable catalyst.

Thioacetamide Formation:

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Large-scale production typically requires the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide can undergo oxidation reactions, particularly at the thioacetamide moiety, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the pyrimidine ring or the thioacetamide group, potentially yielding reduced derivatives with different biological activities.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic or acidic conditions.

Major Products:

Oxidation Products: Sulfoxides, sulfones.

Reduction Products: Reduced pyrimidine derivatives, reduced thioacetamide derivatives.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticonvulsant Activity

Research indicates that compounds similar to N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide exhibit significant anticonvulsant properties. A study focused on related thioacetamides demonstrated their efficacy in preventing seizures in animal models, suggesting that this class of compounds may be beneficial in treating epilepsy. The mechanism appears to involve modulation of neurotransmitter systems and ion channels, which are critical in seizure activity management .

Molecular Docking Studies

Molecular docking studies have been conducted to predict the binding affinity of this compound to various biological targets. These studies help elucidate the compound's potential interactions with proteins involved in neurological functions, thereby providing insights into its therapeutic applications .

Data Table: Pharmacokinetic Properties

| Property | Value |

|---|---|

| Lipophilicity (Log P) | 3.36 |

| H-bond Acceptors | 6 |

| H-bond Donors | 1 |

| Rotatable Bonds | 7 |

| Bioavailability Score | 0.55 |

This table summarizes the pharmacokinetic properties that influence the absorption and distribution of the compound within biological systems.

Case Study 1: In Vivo Efficacy

In a controlled study, this compound was tested for its anticonvulsant effects using the pentylenetetrazole-induced seizure model in rats. The results indicated a dose-dependent reduction in seizure frequency and severity, highlighting its potential as a therapeutic agent for epilepsy .

Case Study 2: Structure-Activity Relationship (SAR)

A series of analogs were synthesized based on the structure of this compound to explore the structure-activity relationship. Modifications to the methoxy group and variations in the thioamide linkage were found to significantly alter biological activity, providing valuable insights for future drug development .

Mechanism of Action

The mechanism of action of N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, resulting in various biological effects. The exact pathways involved depend on the specific target and the biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s core structure aligns with several pyrimidinyl thioacetamide derivatives, but its substituents distinguish it from analogs. Key comparisons include:

Key Observations:

Substituent Impact on Bioactivity :

- The trifluoromethyl group in Compound 6a enhances antifungal activity, likely due to increased lipophilicity and electron-withdrawing effects .

- Methoxy groups (as in the target compound and Epirimil) improve solubility and binding affinity to neurological targets (e.g., anticonvulsant activity in Epirimil) .

- Mesityl groups introduce steric bulk, which may reduce metabolic degradation but limit blood-brain barrier penetration compared to smaller substituents like dimethoxyphenyl .

Synthetic Pathways :

- The target compound likely follows a route similar to alkylation of thiopyrimidines (e.g., reacting a pyrimidinyl thiol with mesityl-substituted chloroacetamide under basic conditions like K₂CO₃/DMF) .

- Epirimil’s synthesis employs molecular docking to optimize anticonvulsant activity, suggesting computational methods could guide structural modifications of the target compound .

ADMET Considerations :

- Methoxy groups improve aqueous solubility but may reduce CNS bioavailability due to hydrogen bonding.

- Thioether linkages (common in all analogs) enhance metabolic stability compared to ethers or esters .

- The mesityl group may increase plasma protein binding, prolonging half-life but risking off-target interactions .

Computational and Structural Insights

- Molecular Docking: Epirimil’s success in silico studies underscores the utility of docking to predict target affinity.

- Structural analogs (e.g., compound 7 in ) suggest planar pyrimidine cores with substituents influencing packing and stability .

Biological Activity

N-mesityl-2-((6-(4-methoxyphenyl)pyrimidin-4-yl)thio)acetamide is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including cytotoxicity, mechanisms of action, and structure-activity relationships (SAR), supported by relevant data tables and research findings.

Chemical Structure and Properties

The compound has the following chemical properties:

| Property | Value |

|---|---|

| Common Name | This compound |

| CAS Number | 1203382-94-8 |

| Molecular Formula | C22H23N3O2S |

| Molecular Weight | 393.5 g/mol |

The structural characteristics of this compound contribute significantly to its biological activity. The presence of the pyrimidine ring and the thioacetamide moiety enhances its interaction with biological targets.

Cytotoxicity

Research indicates that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. For instance, studies have shown that compounds similar to this structure have demonstrated significant cytotoxic effects against HeLa and MCF-7 cell lines, with IC50 values ranging from 20 μM to 50 μM depending on the specific analogs tested .

The mechanism of action for this compound involves its ability to disrupt cellular processes in cancer cells. Preliminary studies suggest that the compound may induce apoptosis through the activation of caspase pathways and modulation of mitochondrial membrane potential, leading to increased reactive oxygen species (ROS) production .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the phenyl ring and pyrimidine nucleus significantly influence the biological activity of derivatives. For example, electron-withdrawing groups at specific positions on the phenyl ring enhance cytotoxicity, while bulky substituents may reduce it. The thioacetamide linkage appears crucial for maintaining activity, as it facilitates binding to target proteins involved in cell proliferation .

Case Studies

- Anticancer Activity : A series of derivatives based on this compound were synthesized and evaluated for their anticancer properties. The most potent derivatives showed significant inhibition of cell growth in vitro, with mechanisms involving both apoptosis induction and cell cycle arrest .

- Antimicrobial Potential : Some studies have explored the antimicrobial properties of this compound class, revealing moderate activity against various bacterial strains. This suggests a broader therapeutic potential beyond oncology .

Q & A

Q. Table 1: Analytical Parameters

| Technique | Key Parameters | Example Data |

|---|---|---|

| ¹H NMR | 500 MHz, DMSO-d₆ | δ 10.06 (s, NH), δ 7.78 (s, pyrimidine-H) |

| HRMS | ESI+, m/z | [M+H]⁺ = 392.0 |

| HPLC | C18 column, 254 nm | Retention time = 8.2 min, 98% purity |

Advanced: How can researchers resolve contradictions in reported bioactivity data for this compound?

Answer:

- Orthogonal assays : Use multiple assay formats (e.g., enzymatic inhibition vs. cell viability) to confirm target-specific activity .

- Molecular docking : Compare binding modes with structurally similar compounds (e.g., pyrimidine derivatives) to identify critical interactions (e.g., hydrogen bonding with kinase active sites) .

- Batch-to-batch consistency : Verify purity and stereochemistry, as impurities (e.g., oxidized thioether by-products) may skew results .

Advanced: What methodological approaches are used to establish structure-activity relationships (SAR) for this compound?

Answer:

- Systematic substitution : Modify substituents on the pyrimidine ring (e.g., 4-methoxyphenyl vs. 4-chlorophenyl) and assess changes in potency .

- Biological profiling : Test analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .

- Computational modeling : QSAR models predict bioactivity based on electronic (e.g., Hammett constants) and steric parameters .

Advanced: How can the mechanism of action be elucidated for this compound?

Answer:

- Enzyme inhibition assays : Measure IC₅₀ values against purified targets (e.g., EGFR kinase) using fluorescence-based or radiometric methods .

- Cellular pathway analysis : Western blotting or phospho-proteomics identifies downstream signaling effects (e.g., ERK phosphorylation) .

- Mutagenesis studies : Introduce point mutations in suspected binding pockets (e.g., ATP-binding sites) to validate interactions .

Basic: What are common synthetic impurities, and how are they mitigated?

Answer:

- By-products :

- Unreacted mesityl amine (removed via acid-base extraction) .

- Disulfide dimers from thiol oxidation (prevented by inert atmosphere) .

- Purification : Gradient elution in column chromatography (hexane/ethyl acetate) or preparative HPLC .

Advanced: What experimental designs are recommended for pharmacokinetic (PK) studies?

Answer:

- In vitro assays :

- Metabolic stability in liver microsomes (e.g., CYP450 isoform activity) .

- Plasma protein binding via equilibrium dialysis .

- In vivo models :

- Oral bioavailability studies in rodents with LC-MS/MS quantification of plasma concentrations .

Basic: Which solvents and catalysts are optimal for its synthesis?

Answer:

- Solvents : DMF for nucleophilic substitution reactions; DCM for coupling steps .

- Catalysts : Triethylamine for deprotonation; palladium catalysts for cross-coupling (if applicable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.